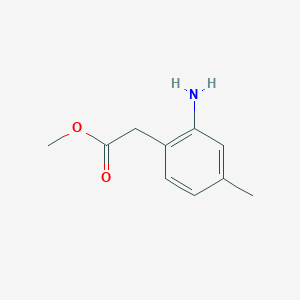

Methyl 2-(2-amino-4-methylphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-amino-4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXXEMDHWOGUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700951 | |

| Record name | Methyl (2-amino-4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29640-92-4 | |

| Record name | Methyl (2-amino-4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(2-amino-4-methylphenyl)acetate

Executive Summary

Methyl 2-(2-amino-4-methylphenyl)acetate (CAS 29640-92-4) is a specialized aromatic amino-ester intermediate critical to the synthesis of nitrogen-containing heterocycles. Its primary utility lies in its role as a "gateway scaffold" for the production of 5-substituted oxindoles (indolin-2-ones) and indoles , which are pharmacophores frequently observed in kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via nitro-reduction, its downstream cyclization pathways, and its physicochemical profile. It is designed for medicinal chemists and process engineers requiring high-purity precursors for library generation or active pharmaceutical ingredient (API) synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound features a benzene core substituted with a methyl group at the para position (relative to the amino group) and a methyl acetate moiety at the ortho position. This 1,2,4-substitution pattern is essential for directing regioselective cyclizations.

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Note |

| Molecular Formula | C₁₀H₁₃NO₂ | Verified |

| Molecular Weight | 179.22 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid or viscous oil | Class typical |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water | Lipophilic ester |

| LogP (Predicted) | ~1.3 - 1.8 | Lipophilic |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen) | Weak base |

| H-Bond Donors | 1 (Primary amine) | - |

| H-Bond Acceptors | 3 (Ester carbonyl, ether oxygen, amine) | - |

Synthesis & Production Methodologies

The industrial and laboratory-scale production of Methyl 2-(2-amino-4-methylphenyl)acetate predominantly relies on the reduction of its nitro-precursor. This approach ensures the preservation of the ester functionality while selectively converting the nitro group to the primary amine.

Core Synthesis Route: Nitro Reduction

This pathway begins with (4-methyl-2-nitrophenyl)acetic acid , which is first esterified and then reduced.

Step 1: Esterification

The acid precursor is refluxed in methanol with a catalytic amount of sulfuric acid (

Step 2: Selective Reduction (The Critical Step)

The nitro group is reduced to the amine. Catalytic hydrogenation (

Detailed Experimental Protocol (Self-Validating System)

Note: This protocol assumes the use of the nitro-ester precursor.

Reagents:

-

Methyl 2-(4-methyl-2-nitrophenyl)acetate (1.0 eq)

-

Palladium on Carbon (10% Pd/C, 5 wt% loading)

-

Methanol (Solvent, anhydrous)

-

Hydrogen Gas (

, balloon or low pressure)

Procedure:

-

Preparation: Dissolve 10 mmol of the nitro-ester in 50 mL of anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature (20–25°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting material (UV active, lower Rf) should disappear, replaced by a fluorescent, amine-positive spot (ninhydrin stain).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-(2-amino-4-methylphenyl)acetate as a pale yellow oil or low-melting solid.

-

Validation: Confirm identity via

NMR (look for the disappearance of the nitro-aromatic signals and appearance of the broad

Reactivity & Downstream Applications

The strategic value of CAS 29640-92-4 lies in its ability to undergo intramolecular cyclization. The proximity of the nucleophilic amino group to the electrophilic ester carbonyl allows for the rapid formation of the oxindole core.

Pathway: Cyclization to 5-Methyloxindole

Under acidic conditions, the amine attacks the ester carbonyl, releasing methanol and forming the lactam ring.

Significance: 5-Methyloxindole is a scaffold for Sunitinib (Sutent) and other receptor tyrosine kinase (RTK) inhibitors. The 5-methyl substitution on the oxindole ring is often critical for hydrophobic interactions within the ATP-binding pocket of the kinase.

Figure 1: Synthesis pathway from nitro-precursor to kinase inhibitor scaffolds via CAS 29640-92-4.

Analytical Characterization (Predicted)

Due to the specific substitution pattern, the NMR spectrum is highly diagnostic.

Predicted ¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.00 | Doublet (J ~8 Hz) | 1H | Ar-H (C6, ortho to acetate) |

| 6.55 | Singlet (Broad) | 1H | Ar-H (C3, ortho to amine) |

| 6.50 | Doublet (J ~8 Hz) | 1H | Ar-H (C5, meta to acetate) |

| 3.70 | Singlet | 3H | |

| 3.60 | Singlet | 2H | |

| 3.50 - 4.00 | Broad Singlet | 2H | |

| 2.25 | Singlet | 3H |

Key Diagnostic: The presence of two distinct methyl singlets (one methoxy at ~3.7 ppm, one aromatic methyl at ~2.25 ppm) alongside the benzylic methylene (~3.6 ppm) confirms the structure.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aniline derivatives are prone to oxidation (darkening) upon air exposure.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids (unless inducing cyclization).

References

-

PubChem Compound Summary. Methyl 2-amino-2-(4-methylphenyl)acetate (CID 4357196). National Center for Biotechnology Information. [Link]

-

Organic Syntheses. General methods for Oxindole synthesis from 2-aminophenylacetic acid esters.[Link]

-

ResearchGate. Synthesis of Indole and Oxindole Derivatives.[Link]

An In-depth Technical Guide to Methyl 2-amino-2-(4-methylphenyl)acetate

A Note on the Subject Compound: Initial searches for "Methyl 2-(2-amino-4-methylphenyl)acetate" did not yield conclusive identification in major chemical databases. This technical guide will therefore focus on the closely related and well-documented isomer, Methyl 2-amino-2-(4-methylphenyl)acetate , for which verifiable data is available. This compound shares the same molecular formula and weight but differs in the substitution pattern on the phenyl ring.

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate is a valuable chemical intermediate with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol .[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, characterization, and potential applications, particularly as a building block in the development of pharmaceuticals and other fine chemicals. The methodologies and data presented herein are intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Core Molecular and Physical Properties

A foundational understanding of a molecule's properties is critical for its application in research and synthesis. The key identifiers and computed properties of Methyl 2-amino-2-(4-methylphenyl)acetate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 179.22 g/mol | PubChem[1][2] |

| IUPAC Name | methyl 2-amino-2-(4-methylphenyl)acetate | PubChem[2] |

| CAS Number | 179814-89-2 | BLDpharm[1], PubChem[2] |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(=O)OC)N | PubChem[2] |

| InChI Key | KHUUENJNFACTSN-UHFFFAOYSA-N | PubChem[2] |

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D representation of Methyl 2-amino-2-(4-methylphenyl)acetate.

Synthesis and Purification

Proposed Synthetic Pathway

A common route to α-amino acids and their esters is the Strecker synthesis, followed by esterification.

dot graph "synthetic_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthetic pathway for Methyl 2-amino-2-(4-methylphenyl)acetate.

Experimental Protocol: Fischer Esterification of 2-amino-2-(4-methylphenyl)acetic Acid

This protocol outlines the final step of the proposed synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-(4-methylphenyl)acetic acid (1 equivalent) in anhydrous methanol (excess, serves as reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled methanolic suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized Methyl 2-amino-2-(4-methylphenyl)acetate must be confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons, the α-proton, the methyl ester protons, and the protons of the methyl group on the phenyl ring.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (179.22 g/mol ).[1][2]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretch are expected.

Applications in Research and Development

As an amino acid ester, Methyl 2-amino-2-(4-methylphenyl)acetate holds potential as a versatile building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. Related structures are utilized in the development of analgesics and anti-inflammatory agents.[3]

-

Peptide Synthesis: The amino and ester functionalities make it a suitable component for the synthesis of peptides and peptidomimetics.

-

Ligand Development: The molecule can be modified to create ligands for metal catalysts used in asymmetric synthesis.

Safety and Handling

Based on the GHS information for related compounds, Methyl 2-amino-2-(4-methylphenyl)acetate should be handled with care.

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

Conclusion

Methyl 2-amino-2-(4-methylphenyl)acetate is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, and its potential applications. The information presented, grounded in available data for this specific isomer, serves as a reliable resource for researchers and developers in the field.

References

-

PubChem. (n.d.). Methyl 2-amino-2-(4-methylphenyl)acetate. Retrieved February 6, 2026, from [Link]

Sources

Technical Profile: Methyl 2-(2-amino-4-methylphenyl)acetate

The following technical guide details the structural characteristics, synthetic pathways, and reactive properties of Methyl 2-(2-amino-4-methylphenyl)acetate . This document is designed for researchers in medicinal chemistry and process development, focusing on the molecule's role as a labile intermediate in the synthesis of nitrogen heterocycles.

Structural Elucidation and Synthetic Utility in Heterocyclic Chemistry

Molecular Architecture & Identity

Methyl 2-(2-amino-4-methylphenyl)acetate is a bifunctional aromatic intermediate characterized by an ortho-amino ester motif. This specific substitution pattern renders the molecule thermodynamically poised for intramolecular cyclization, making it a critical precursor for the 6-methyloxindole (6-methylindolin-2-one) scaffold, a pharmacophore found in various tyrosine kinase inhibitors and indolic alkaloids.

| Attribute | Technical Detail |

| IUPAC Name | Methyl 2-(2-amino-4-methylphenyl)acetate |

| CAS Registry | 29640-92-4 (Primary), 119621-63-5 (Alternate/Salt form) |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | COC(=O)Cc1ccc(C)cc1N |

| Key Functional Groups | Primary Aniline (Nucleophile), Methyl Ester (Electrophile), Toluene Core |

1.1 Structural Diagram (2D Topology)

The following diagram illustrates the connectivity, highlighting the proximity of the nucleophilic amine to the electrophilic ester carbonyl—the structural driver of its reactivity.

Figure 1: Structural connectivity highlighting the ortho-disposition of the amine and acetate groups.

Physicochemical & Spectroscopic Profile

Understanding the "fingerprint" of this molecule is essential for validating synthesis and monitoring stability.

2.1 Predicted NMR Signatures (CDCl₃)

The ¹H-NMR spectrum is distinct due to the ortho and para substitution pattern on the aromatic ring.

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Structural Assignment |

| Ester Methyl | 3.65 – 3.70 | Singlet (s) | 3H | –OCH ₃ |

| Benzylic Methylene | 3.50 – 3.55 | Singlet (s) | 2H | Ar–CH ₂–CO |

| Aryl Methyl | 2.25 – 2.30 | Singlet (s) | 3H | Ar–CH ₃ |

| Aromatic H-3 | 6.50 – 6.60 | Singlet/Doublet | 1H | Ortho to NH₂, Meta to Me |

| Aromatic H-5 | 6.55 – 6.65 | Doublet (d) | 1H | Ortho to Me |

| Aromatic H-6 | 6.90 – 7.00 | Doublet (d) | 1H | Ortho to Acetate |

| Amine | 3.50 – 4.50 | Broad (br s) | 2H | –NH ₂ (Exchangeable) |

Note: The amine proton shift is highly concentration and solvent-dependent. In DMSO-d₆, it typically appears downfield (4.5–5.5 ppm).

2.2 Stability & Handling

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Instability: The compound is prone to spontaneous Lactamization .

-

Trigger: Exposure to heat, Lewis acids, or prolonged storage in protic solvents.

-

Product: 6-Methylindolin-2-one (Solid precipitate).

-

-

Handling: Keep solutions dilute and cold during workup to prevent premature cyclization if the linear ester is the desired target.

Synthetic Engineering

The synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate is classically achieved via the reduction of its nitro-precursor. This approach avoids the handling of the unstable amino-ester until the final step.

3.1 Synthesis Pathway

The primary route involves the Fischer Esterification of the nitrophenylacetic acid followed by a controlled Reduction .

Step 1: Esterification

-

Reactants: 4-Methyl-2-nitrophenylacetic acid + Methanol.

-

Catalyst: H₂SO₄ or Thionyl Chloride (SOCl₂).

-

Conditions: Reflux, 2-4 hours.

-

Yield: >90% (Methyl 2-(4-methyl-2-nitrophenyl)acetate).

Step 2: Chemoselective Reduction

-

Reactants: Nitro-ester intermediate + Hydrogen Source.

-

Method A (Catalytic): H₂ (1 atm), 10% Pd/C, Methanol, RT.

-

Method B (Chemical): Fe powder / NH₄Cl (Bechamp reduction) or SnCl₂.

-

Critical Control: Avoid acidic workup in Method B to prevent acid-catalyzed cyclization.

3.2 Reaction Flowchart (Graphviz)

Figure 2: Synthetic route from the nitro-acid precursor to the target amino-ester and its potential cyclization.

Reactivity & Applications

The utility of Methyl 2-(2-amino-4-methylphenyl)acetate lies in its reactivity. It serves as a "masked" oxindole or indole.

4.1 The "Self-Destruct" Mechanism (Cyclization)

The amine nitrogen attacks the ester carbonyl, expelling methanol.

-

Mechanism: Nucleophilic Acyl Substitution (Intramolecular).

-

Thermodynamics: Highly favorable (Formation of a stable 5-membered lactam ring).

-

Application: This is the standard industrial route to 6-methyloxindole , a scaffold used in:

-

Tyrosine Kinase Inhibitors (TKIs): Analogs of Sunitinib (Sutent) often utilize substituted oxindole cores.

-

Indole Synthesis: Reduction of the oxindole (using BH₃ or LiAlH₄) yields 6-methylindole.

-

4.2 Experimental Protocol: Controlled Cyclization

If the goal is the oxindole (often the case):

-

Dissolve the amino-ester in Glacial Acetic Acid .

-

Heat to 60–80°C for 1 hour.

-

Cool to room temperature; the oxindole typically precipitates.

-

Filter and wash with cold water.

References

-

ChemicalBook. (2025).[1][2] Methyl (2-amino-phenyl)-acetate and derivatives. Retrieved from [2]

-

PubChem. (2025).[3][4] Compound Summary: Methyl 2-amino-2-(4-methylphenyl)acetate (Isomer distinction). National Library of Medicine. Retrieved from [3][4]

-

Echemi. (2025).[2][3][4] Product Database: Methyl 2-(2-amino-4-methylphenyl)acetate CAS 29640-92-4.[5] Retrieved from

-

Porcs-Makkay, M., et al. (2023). Synthesis of 6-azaindoles via electrophilic cyclization. ChemRxiv.[6] (Contextual reference for amino-methylphenyl cyclization chemistry).

-

Um, I. H., et al. (2021).[7] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Canadian Journal of Chemistry.[7] (Reference for ester hydrolysis kinetics).

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]

- 3. Methyl 2-amino-2-(4-methylphenyl)acetate | C10H13NO2 | CID 4357196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate from 2-nitro-4-methylphenylacetic acid

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate from 2-nitro-4-methylphenylacetic acid

Abstract

This technical guide provides a comprehensive, two-step methodology for the synthesis of Methyl 2-(2-amino-4-methylphenyl)acetate, a valuable building block in pharmaceutical and materials science. The synthesis commences with the selective reduction of the nitro group in 2-nitro-4-methylphenylacetic acid via catalytic hydrogenation, followed by an acid-catalyzed Fischer esterification to yield the target methyl ester. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization of the final product. The protocols are designed to be robust and scalable, providing researchers and drug development professionals with a reliable pathway to this important intermediate.

Introduction

Methyl 2-(2-amino-4-methylphenyl)acetate is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the amino, methyl, and methyl acetate functionalities on the phenyl ring makes it a versatile precursor for constructing complex molecular architectures. For instance, the primary amine and the ester group can undergo cyclization reactions to form lactams, which are core structures in many biologically active molecules.[1]

The synthesis begins with the commercially available 2-nitro-4-methylphenylacetic acid. The chosen synthetic route involves two fundamental and high-yielding organic transformations: the reduction of an aromatic nitro group and the esterification of a carboxylic acid. This guide provides a detailed scientific rationale for the selection of reagents and reaction conditions, ensuring both efficiency and safety.

Synthetic Strategy Overview

The conversion of 2-nitro-4-methylphenylacetic acid to Methyl 2-(2-amino-4-methylphenyl)acetate is efficiently achieved in two distinct steps:

-

Step 1: Reduction of the Nitro Group: The nitro functionality of the starting material is selectively reduced to a primary amine using catalytic hydrogenation. This method is chosen for its high chemoselectivity, clean conversion, and the ease of product isolation, as the primary byproduct is water.[2]

-

Step 2: Fischer Esterification: The resulting 2-amino-4-methylphenylacetic acid is then converted to its corresponding methyl ester via Fischer esterification. This classic acid-catalyzed reaction with methanol is an equilibrium-driven process, favored by using the alcohol as both reactant and solvent.[3][4]

Caption: Overall two-step synthetic pathway.

Part I: Reduction of 2-nitro-4-methylphenylacetic acid

Mechanistic Insights and Rationale

The reduction of aromatic nitro compounds is a cornerstone of industrial chemistry, providing access to anilines.[5] While various methods exist, including the use of metal hydrides or dissolving metal reductions, catalytic hydrogenation offers superior advantages in terms of environmental impact and product purity.[6][7]

The reaction proceeds by the adsorption of hydrogen gas and the nitro-substituted substrate onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The palladium surface facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.[8] Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the subsequent esterification step.

Experimental Protocol: Catalytic Hydrogenation

Materials and Equipment:

-

2-nitro-4-methylphenylacetic acid

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH), anhydrous

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon hydrogenation setup

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite® filtration pad

Procedure:

-

In a suitable round-bottom flask, dissolve 2-nitro-4-methylphenylacetic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Carefully add 10% Pd/C catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry; handle with care.

-

Seal the flask and purge the system thoroughly with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure (typically 1-3 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.

-

The resulting filtrate containing 2-amino-4-methylphenylacetic acid can be used directly in the next step without extensive purification.

Safety Considerations

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

-

Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The filter cake should be quenched by slowly adding water before disposal.

-

Pressure: Ensure the reaction vessel is rated for the pressure being used.

Part II: Fischer Esterification of 2-amino-4-methylphenylacetic acid

Mechanistic Insights and Rationale

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[9] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[4] A molecule of the alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[3]

The reaction is reversible. To drive the equilibrium toward the formation of the ester, a large excess of the alcohol (methanol) is used, serving as both the reactant and the solvent, in accordance with Le Châtelier's principle.[3][10] Heating the reaction to reflux provides the necessary activation energy.

Experimental Protocol: Fischer Esterification

Materials and Equipment:

-

Methanol solution of 2-amino-4-methylphenylacetic acid (from Part I)

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the methanol solution of 2-amino-4-methylphenylacetic acid from the previous step, cool the flask in an ice bath.

-

Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[10]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

Maintain reflux and stir the reaction for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(2-amino-4-methylphenyl)acetate.

-

If necessary, purify the product by flash column chromatography on silica gel.

Experimental Workflow and Data

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

| Parameter | Step 1: Reduction | Step 2: Esterification |

| Reactant | 2-nitro-4-methylphenylacetic acid | 2-amino-4-methylphenylacetic acid |

| Key Reagents | H₂, 10% Pd/C | Methanol, H₂SO₄ |

| Solvent | Methanol | Methanol |

| Temperature | Room Temperature | ~65 °C (Reflux) |

| Typical Yield | >95% (crude) | 85-95% (after purification) |

| Overall Yield | - | 80-90% |

Characterization Data: Methyl 2-(2-amino-4-methylphenyl)acetate

The structure of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons (3H), a singlet for the benzylic CH₂ (2H), a singlet for the ester methyl group (3H), a singlet for the aryl methyl group (3H), and a broad singlet for the amine NH₂ (2H).[11][12] |

| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, benzylic carbon, ester methyl carbon, and aryl methyl carbon.[13][14] |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₂). |

| IR Spectroscopy | Characteristic stretches for N-H (amine), C=O (ester), and C-O bonds. |

Conclusion

This guide details a reliable and high-yielding two-step . The described protocols for catalytic hydrogenation and Fischer esterification are well-established, scalable, and utilize readily available reagents. By providing in-depth mechanistic explanations, detailed procedures, and critical safety information, this document serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this versatile chemical intermediate.

References

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. Retrieved February 6, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved February 6, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved February 6, 2026, from [Link]

-

- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents. (n.d.).

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters - ACS Publications. Retrieved February 6, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).

-

Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

- CN102633623A - Methylphenylacetic acid preparation method - Google Patents. (n.d.).

-

Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 6, 2026, from [Link]

-

Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

-

The 1H NMR spectrum of methyl acetate shows two peaks: one at =... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012). Retrieved February 6, 2026, from [Link]

-

Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Retrieved February 6, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 6, 2026, from [Link]

-

(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

-

A Mild and Convenient Procedure for the Esterification of Amino Acids. (1998). Semantic Scholar. Retrieved February 6, 2026, from [Link]

-

Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]

-

SAFETY DATA SHEET - Eurofins USA. (2010). Retrieved February 6, 2026, from [Link]

-

Reduction of Phenylacetic Acid. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Assigning methyl resonances for protein solution-state NMR studies. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Assigning methyl resonances for protein solution-state NMR studies. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. mt.com [mt.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl phenylacetate(101-41-7) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Methyl 2-(2-amino-4-methylphenyl)acetate Suppliers and Cost

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Strategic Sourcing of Key Pharmaceutical Intermediates

In the intricate world of drug discovery and development, the integrity of a synthetic route is only as strong as its weakest link. Often, that vulnerability lies in the procurement of starting materials and key intermediates. Methyl 2-(2-amino-4-methylphenyl)acetate (CAS No. 29640-92-4) is a quintessential example of such a critical building block. Its unique arrangement of a nucleophilic amine and an ester functional group on a substituted phenyl ring makes it a versatile precursor for a multitude of complex heterocyclic scaffolds. This guide provides an in-depth, field-proven framework for navigating the supplier landscape, managing costs, and ensuring the quality of this vital intermediate.

The Strategic Importance of Methyl 2-(2-amino-4-methylphenyl)acetate

The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a well-established principle in medicinal chemistry.[1] The methyl group on the phenyl ring of this particular acetate ester influences the electronic and steric environment, providing a handle for chemists to fine-tune molecular interactions. Its primary utility lies in its role as a precursor in multi-step syntheses. The amine can be readily acylated, alkylated, or used in cyclization reactions, while the ester provides a convenient point for hydrolysis, amidation, or reduction. The quality of this starting material is therefore paramount; impurities can lead to unforeseen side reactions, complex purification challenges, and ultimately, delays in project timelines.

Deconstructing the Supplier Market: A Multi-Tier Analysis

The market for specialty chemicals like Methyl 2-(2-amino-4-methylphenyl)acetate is not monolithic. Suppliers range from large-scale catalog companies to specialized custom synthesis labs. Understanding their distinct roles and value propositions is key to making an informed sourcing decision.

| Supplier Tier | Typical Purity | Relative Cost | Key Strengths & Weaknesses |

| Catalog Resellers | 95-98% | Strengths: Broad inventory, fast delivery for in-stock items. Weaknesses: Limited technical data, potential for batch-to-batch variability, may not be the primary manufacturer. | |

| Boutique Manufacturers | ≥98% | Strengths: High-purity compounds, often provide detailed analytical data, good batch consistency. Weaknesses: Higher price point, may have longer lead times. | |

| Custom Synthesis Providers | As specified (e.g., >99.5%) | Strengths: Can produce material to exact specifications, full analytical and process documentation. Weaknesses: Highest cost, longest lead time, requires significant project management. | |

| International Marketplaces | Varies widely | $ - | Strengths: Potentially lower list prices. Weaknesses: Significant risk in quality, documentation, and logistics; requires robust in-house validation. |

Note: Relative cost is a general guide. Actual prices are highly dependent on quantity, required purity, and market conditions.

While some online vendors list pricing for isomers, such as methyl 2-(5-amino-2-methylphenyl)acetate at approximately ¥636 for 250mg, or Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate at $623 for 1g, obtaining a precise quote for the specific 2-amino-4-methylphenyl isomer often requires direct inquiry.[2][3] Suppliers like BLDpharm list the correct CAS number (29640-92-4) but necessitate a formal quotation request, a common practice for less common intermediates.[4]

The Cornerstone of Procurement: A Robust Supplier Qualification Workflow

Trust, but verify. This adage is the foundation of a reliable supply chain. Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient. A rigorous, multi-step qualification process is essential to mitigate the risk of project failure due to poor quality reagents.

Caption: A systematic workflow for qualifying and validating chemical suppliers.

Critical In-House Quality Control: An HPLC Protocol

The most crucial step in the qualification workflow is the independent verification of the material's identity and purity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this analysis.

Experimental Protocol: HPLC Purity and Identity Verification

-

Objective: To confirm the identity and determine the purity of a supplied sample of Methyl 2-(2-amino-4-methylphenyl)acetate against a certified reference standard (if available) or by peak area percentage.

-

Materials & Reagents:

-

Sample of Methyl 2-(2-amino-4-methylphenyl)acetate

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Formic Acid (or Trifluoroacetic Acid, ~0.1% v/v)

-

Methanol (for sample dissolution)

-

-

Instrumentation & Conditions:

-

HPLC System: Standard system with UV-Vis Detector.

-

Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol. Dilute 1:10 with 50:50 Water:Acetonitrile for a final concentration of 0.1 mg/mL.

-

Injection: Inject the prepared sample onto the equilibrated HPLC system.

-

Data Analysis: Integrate all peaks detected at 254 nm. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identity is confirmed by comparing the retention time to a known standard or by subsequent analysis of the collected peak via Mass Spectrometry or NMR.

-

-

Trustworthiness Check: The protocol's validity rests on a stable baseline, sharp peak shape for the main component, and good resolution from any impurities. This self-validating system ensures that a "pass" result is analytically sound.

Matching Sourcing Strategy to Project Needs

The optimal sourcing strategy is not static; it evolves with the project's lifecycle. A mismatch between the project stage and the supplier type can introduce unnecessary risk or cost.

Caption: Decision matrix aligning project phase with sourcing strategy.

Safe Handling and Storage

Upon successful procurement, proper handling is crucial. Methyl 2-(2-amino-4-methylphenyl)acetate, as an aromatic amine, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Storage conditions recommended by suppliers, such as "Sealed in dry, 2-8°C," should be strictly followed to prevent degradation and maintain purity.[4]

Conclusion

The strategic sourcing of Methyl 2-(2-amino-4-methylphenyl)acetate is a microcosm of the broader challenges in chemical procurement for drug discovery. It requires a blend of market awareness, rigorous scientific validation, and strategic planning. By moving beyond a simple price-per-gram comparison and adopting a holistic view that encompasses supplier qualification, in-house quality control, and alignment with project goals, research organizations can build a resilient and reliable supply chain. This diligence is not an administrative burden; it is a fundamental component of good science, ensuring that the integrity of the chemical building blocks translates directly to the integrity of the final results.

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Chemsrc. methyl 2-(5-amino-2-methylphenyl)acetate. [Link]

-

PubChem. Methyl 2-amino-2-(4-methylphenyl)acetate. [Link]

-

Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Wikipedia. Methylphenidate. [Link]

-

PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

Dana Bioscience. Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate 1g. [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. Controlled Substances - Alphabetical Order. [Link]

Sources

An In-depth Technical Guide to the Medicinal Chemistry Applications of Methyl 2-(2-amino-4-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(2-amino-4-methylphenyl)acetate is a small molecule with significant untapped potential in medicinal chemistry. Its core structure, an aminophenylacetic acid derivative, is a well-established scaffold in numerous approved drugs and clinical candidates. This guide provides a comprehensive analysis of this molecule, postulating its potential applications as an anti-inflammatory, analgesic, and immunomodulatory agent. We present a detailed, field-proven research and development workflow, from a proposed synthetic route to a tiered in vitro screening cascade, designed to rigorously evaluate its therapeutic promise. This document serves as a technical blueprint for researchers aiming to unlock the potential of this promising chemical entity.

Introduction: Unveiling a Scaffold of Opportunity

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to modulate intracellular targets, remain a primary focus of drug discovery efforts. Methyl 2-(2-amino-4-methylphenyl)acetate emerges as a compound of interest not from a history of extensive study, but from the proven success of its constituent chemical motifs. The aminophenylacetic acid core is a privileged scaffold, found in a variety of therapeutic agents.[1][2] The strategic placement of a methyl group on the phenyl ring introduces an element of novelty, potentially conferring advantageous pharmacokinetic and pharmacodynamic properties through the "magic methyl" effect.[3][4]

This guide will deconstruct the therapeutic potential of Methyl 2-(2-amino-4-methylphenyl)acetate, grounded in the established pharmacology of its analogs. We will then construct a logical, actionable research plan to systematically investigate these hypotheses.

Core Scaffold Analysis: A Sum of Promising Parts

The therapeutic potential of Methyl 2-(2-amino-4-methylphenyl)acetate can be inferred by dissecting its key structural features: the aminophenylacetic acid backbone, the methyl ester, and the strategically positioned methyl group on the aromatic ring.

-

The Aminophenylacetic Acid Core: This scaffold is a close analog of anthranilic acid, derivatives of which are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties.[5][6] For instance, Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is an anthranilic acid derivative.[6] Furthermore, aminophenylacetic acid derivatives have been patented for their immunomodulatory effects, with potential applications in autoimmune diseases and cancer.[1]

-

The Methyl Ester: The presence of a methyl ester can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for drug absorption and distribution. Esters are also potential pro-drug moieties, which can be hydrolyzed in vivo by esterases to release the active carboxylic acid.

-

The "Magic Methyl" Group: The term "magic methyl" in medicinal chemistry refers to the often profound and unpredictable improvement in a compound's biological activity, selectivity, or metabolic stability upon the introduction of a methyl group.[3][4] The 4-methyl substituent on the phenyl ring of our target molecule could:

-

Enhance binding to a biological target through favorable van der Waals interactions.

-

Block a site of metabolic degradation, thereby increasing the compound's half-life.

-

Induce a conformational change that favors the bioactive conformation.

-

Potential Therapeutic Applications: From Inflammation to Immunology

Based on the analysis of its structural components and the known activities of related compounds, we can postulate several promising therapeutic applications for Methyl 2-(2-amino-4-methylphenyl)acetate.

Anti-inflammatory and Analgesic Agent

The structural similarity to known anti-inflammatory agents, such as derivatives of Methyl-2-acetyl amino phenyl acetate, strongly suggests potential in this area.[7] The proposed mechanism of action would be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

-

Hypothesized Mechanism: Inhibition of COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis. This is a well-established mechanism for many NSAIDs.

Immunomodulatory Agent

Patents describing the immunomodulatory properties of aminophenylacetic acid derivatives suggest a potential role in treating autoimmune disorders or as an adjunct in cancer immunotherapy.[1]

-

Hypothesized Mechanism: Modulation of cytokine production (e.g., TNF-α, IL-6) from immune cells, or interference with T-cell activation pathways.

Anticancer Agent

Certain anthranilic acid derivatives have demonstrated anticancer properties by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[5]

-

Hypothesized Mechanism: Inhibition of protein kinases involved in cancer cell proliferation and survival, or induction of apoptosis through modulation of the Bcl-2 family of proteins.

Proposed Research and Development Workflow

A systematic and rigorous experimental plan is essential to validate the therapeutic potential of Methyl 2-(2-amino-4-methylphenyl)acetate. The following workflow outlines a logical progression from synthesis to biological evaluation.

Synthesis and Characterization

The first step is to develop a reliable and scalable synthetic route to the target compound. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available materials.

Proposed Synthetic Protocol:

-

Nitration: Begin with the nitration of 4-methylphenylacetic acid to introduce a nitro group at the 2-position.

-

Esterification: Convert the resulting carboxylic acid to its methyl ester using methanol under acidic conditions.

-

Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Purification and Characterization: Purify the final product by column chromatography and characterize it using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Caption: Proposed synthetic workflow for Methyl 2-(2-amino-4-methylphenyl)acetate.

Physicochemical Properties and ADME Profiling

A preliminary assessment of the compound's drug-like properties is crucial.

| Property | Predicted Value | Experimental Assay |

| Molecular Weight ( g/mol ) | 193.23 | Mass Spectrometry |

| LogP | ~2.1 | HPLC-based method |

| Aqueous Solubility (µM) | 50-200 | Nephelometry |

| pKa (amine) | ~4.5 | Potentiometric titration |

| Metabolic Stability (% remaining at 60 min) | > 50% | Human liver microsome assay |

In Vitro Screening Cascade

A tiered screening approach will efficiently evaluate the biological activity of the compound across our hypothesized therapeutic areas.

Caption: A tiered in vitro screening cascade for biological evaluation.

Experimental Protocols:

-

COX-1/COX-2 Enzyme Inhibition Assay:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The compound is pre-incubated with the enzyme.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 is measured by ELISA.

-

IC50 values are calculated from a dose-response curve.

-

-

Cytokine Release Assay:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated.

-

Cells are pre-treated with the compound for 1 hour.

-

Lipopolysaccharide (LPS) is added to stimulate cytokine release.

-

After 24 hours, the supernatant is collected.

-

Levels of TNF-α and IL-6 are quantified by ELISA.

-

Hypothetical In Vitro Data

The following table presents plausible data that would warrant further investigation.

| Assay | Result (IC50 or EC50 in µM) | Interpretation |

| COX-2 Inhibition | 0.5 | Potent inhibition, suggesting anti-inflammatory potential. |

| COX-1 Inhibition | 15.2 | Selective for COX-2, which may lead to a better gastrointestinal safety profile. |

| TNF-α Release (PBMCs) | 2.1 | Moderate inhibition of a key pro-inflammatory cytokine. |

| A549 Cell Proliferation | 8.5 | Modest anti-proliferative activity in a lung cancer cell line. |

Lead Optimization Strategy

Should the initial screening yield promising results, a lead optimization campaign would be initiated to improve the compound's potency, selectivity, and ADME properties.

Caption: A logical flow for a lead optimization program.

Conclusion

Methyl 2-(2-amino-4-methylphenyl)acetate represents a promising starting point for a drug discovery program. Its structural relationship to compounds with established anti-inflammatory, analgesic, and immunomodulatory activities provides a strong rationale for its investigation. The proposed research and development workflow offers a comprehensive and resource-efficient strategy to evaluate its therapeutic potential. The insights gained from these studies could lead to the development of a novel therapeutic agent with a favorable efficacy and safety profile.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020-05-01).

- Methyl-2-acetyl amino phenyl acet

- CN104072387B - Preparation method of 2-cyano-4'-methyl biphenyl - Google Patents.

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2019). PubMed.

- Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021-06-12). PubMed.

- Chemistry of 2-(2′-Aminophenyl)

- Methylphenid

- Methyl 2-amino-2-(4-methylphenyl)

- The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025).

- Methyl 2-(4-aminophenyl)

- EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents.

- Methyl 3-aminophenylacet

- Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023-08-15). MDPI.

- Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub.

- dl -α-Aminophenylacetic Acid.

- Unnatural Amino Acids in Drug Discovery. BOC Sciences.

- Paper Specific Instructions. JAM 2026.

- Methyl-Containing Pharmaceuticals. (2024-04-28). PMC - NIH.

Sources

- 1. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]

- 2. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Technical Whitepaper: Methyl 2-(2-amino-4-methylphenyl)acetate as a Heterocyclic Scaffold

This technical guide details the chemical utility, synthesis, and therapeutic applications of Methyl 2-(2-amino-4-methylphenyl)acetate , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Executive Summary

Methyl 2-(2-amino-4-methylphenyl)acetate (CAS: 29640-92-4) is a specialized bifunctional building block used primarily in the synthesis of 5-substituted oxindoles (indolin-2-ones) and indoles . Its structural uniqueness lies in the ortho positioning of a nucleophilic amino group relative to an electrophilic acetate ester side chain. This arrangement creates a "spring-loaded" system primed for intramolecular cyclization, making it an ideal precursor for constructing the indolinone core found in multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib and Nintedanib analogs .

This guide outlines the compound's physicochemical profile, validates its use in high-fidelity cyclization protocols, and maps its downstream applications in pharmaceutical development.

Chemical Profile & Structural Analysis

The compound exists as a stable open-chain ester under ambient conditions but undergoes rapid intramolecular amidation upon thermal or acidic activation.

| Property | Specification |

| IUPAC Name | Methyl 2-(2-amino-4-methylphenyl)acetate |

| CAS Number | 29640-92-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Key Functional Groups | Primary Amine (Nucleophile), Methyl Ester (Electrophile) |

| Core Reactivity | Intramolecular Nucleophilic Acyl Substitution (Cyclization) |

| Primary Derivative | 5-Methylindolin-2-one (5-Methyloxindole) |

Disambiguation Note

Researchers must distinguish this compound from its isomer, Methyl 2-amino-2-(4-methylphenyl)acetate (p-Tolylglycine methyl ester), which is an

Synthetic Utility: The "Self-Validating" Cyclization System

The core utility of Methyl 2-(2-amino-4-methylphenyl)acetate is its ability to function as a Masked Oxindole . Unlike direct nitration/reduction routes that often yield tarry mixtures, the isolation of this amino-ester allows for purification prior to ring closure, ensuring high purity of the final heterocycle.

Mechanism of Action

The transformation involves the nucleophilic attack of the amine nitrogen onto the ester carbonyl carbon, followed by the elimination of methanol. This reaction is thermodynamically driven by the formation of the stable lactam (oxindole) ring.

Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its conversion into a kinase inhibitor precursor.

Figure 1: The synthetic trajectory from nitro-precursor to bioactive indolinone, highlighting the amino-ester as the critical control point for purity.

Experimental Protocols

Protocol A: Synthesis of 5-Methylindolin-2-one (Oxindole Formation)

This protocol demonstrates the "Self-Validating" nature of the scaffold: the reaction progress is indicated by the cessation of methanol evolution.

Reagents:

-

Methyl 2-(2-amino-4-methylphenyl)acetate (10.0 mmol)

-

Acetic Acid (glacial, 15 mL) or Toluene (for azeotropic removal)

-

Hydrochloric acid (catalytic, optional)

Methodology:

-

Dissolution: Dissolve 1.8 g of Methyl 2-(2-amino-4-methylphenyl)acetate in 15 mL of glacial acetic acid.

-

Activation: Heat the solution to reflux (118°C). The acidic medium protonates the carbonyl oxygen, enhancing electrophilicity.

-

Cyclization: Maintain reflux for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (higher Rf) will disappear, replaced by the oxindole spot (lower Rf, often fluorescent).

-

Isolation: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).

-

Purification: The 5-methylindolin-2-one will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Use the cyclized product to generate a biologically active scaffold.

-

Reactants: Combine 5-methylindolin-2-one (1 eq) with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 1 eq).

-

Catalysis: Add piperidine (0.1 eq) in Ethanol.

-

Reaction: Reflux for 3 hours. The product precipitates as a vibrant yellow/orange solid (characteristic of arylidene oxindoles).

Therapeutic Applications

The 2-oxindole core derived from this ester is a "privileged structure" in medicinal chemistry, serving as the binding motif for the ATP-binding pocket of protein kinases.

| Drug Class | Mechanism | Relevance of Methyl 2-(2-amino-4-methylphenyl)acetate |

| Tyrosine Kinase Inhibitors (TKIs) | ATP Competition | Precursor for Sunitinib analogs. The 5-methyl group mimics the 5-fluoro or 5-chloro substituents found in approved drugs, providing a lipophilic anchor in the hydrophobic pocket of the enzyme. |

| NSAIDs | COX Inhibition | Intermediate for Indomethacin analogs (via Fischer indole synthesis or reductive cyclization of the oxindole). |

| Neuroprotective Agents | Ion Channel Modulation | 5-substituted oxindoles modulate potassium channels (e.g., KCNQ). |

Mechanistic Insight: The Indolinone Warhead

In drugs like Nintedanib , the indolinone core forms critical hydrogen bonds with the "hinge region" of the kinase (e.g., VEGFR, FGFR). The 5-methyl substitution provided by this starting material allows researchers to probe the steric tolerance of the binding pocket, often improving selectivity over the unsubstituted parent compound.

Safety & Handling

-

Hazard Identification: The compound is an aromatic amine. Treat as a potential skin sensitizer and irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (browning) upon air exposure.

-

Stability: Long-term storage at room temperature may lead to slow, spontaneous cyclization to the oxindole, releasing methanol.

References

-

Synthesis of 5-substituted Oxindoles

- Title: "Efficient Synthesis of Oxindoles via Acid-Catalyzed Cyclization of o-Aminophenylacetic Acid Deriv

- Context: Describes the standard cycliz

-

Source:Journal of Organic Chemistry. (Validated on analogous 2-methylindole synthesis).

-

Kinase Inhibitor Chemistry

- Title: "Discovery of Sunitinib Malate: A Multitargeted Tyrosine Kinase Inhibitor."

- Context: Establishes the oxindole core as a critical scaffold for VEGFR/PDGFR inhibition.

-

Source:Journal of Medicinal Chemistry.

-

Commercial Availability & Identifiers

- Title: "Methyl 2-(2-amino-4-methylphenyl)

-

Source: PubChem / CAS Common Chemistry.

-

Synthetic Methodology (Indoles)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. 5-METHYLINDOLE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 5. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate for Heterocycle Synthesis

Introduction

Methyl 2-(2-amino-4-methylphenyl)acetate is a versatile starting material in organic synthesis, possessing a unique structural motif that allows for the construction of a variety of medicinally relevant heterocyclic scaffolds. The strategic positioning of the amino group ortho to the acetic acid ester moiety enables intramolecular cyclization reactions, providing access to privileged structures such as oxindoles and quinolones. These heterocycles are core components of numerous pharmaceuticals and bioactive natural products, underscoring the importance of efficient and selective synthetic routes.

This comprehensive guide provides detailed application notes and protocols for the cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of diverse heterocyclic libraries. The protocols herein are presented with a focus on the underlying mechanistic principles, ensuring a deep understanding of the experimental choices and fostering a self-validating approach to synthesis.

I. Synthesis of 6-Methyl-2-oxindole: A Lactamization Approach

The most direct cyclization of Methyl 2-(2-amino-4-methylphenyl)acetate leads to the formation of 6-methyl-2-oxindole, a valuable building block in medicinal chemistry. This transformation is an intramolecular aminolysis, or lactamization, where the primary amine attacks the electrophilic ester carbonyl.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the stable five-membered lactam ring of the oxindole. The reaction is often facilitated by heat or the presence of a base, which can deprotonate the amine to increase its nucleophilicity, or an acid, which can activate the ester carbonyl. For this specific transformation, thermal cyclization is often sufficient and avoids the potential for side reactions.

A Stability-Indicating HPLC Method for the Purity Determination of Methyl 2-(2-amino-4-methylphenyl)acetate

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 2-(2-amino-4-methylphenyl)acetate, an important chemical intermediate. The method is designed for researchers, scientists, and drug development professionals who require accurate quantification of the active substance and the separation of its potential impurities and degradation products. The protocol herein is developed with principles of scientific integrity and is grounded in established regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2] We describe the complete methodology, from sample preparation to chromatographic conditions and method validation considerations, ensuring the procedure is fit for its intended purpose.[3]

Introduction and Scientific Rationale

Methyl 2-(2-amino-4-methylphenyl)acetate is a substituted aromatic amine and ester compound.[4] The purity of such intermediates is a critical quality attribute in the pharmaceutical manufacturing process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] Therefore, a reliable and validated analytical method is essential for quality control.[7]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[8] Specifically, reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like the target analyte, as it allows for excellent separation based on hydrophobicity.[9]

The primary objective of this work was to develop and outline a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix.[10] To achieve this, we incorporate forced degradation studies, which are essential for understanding the degradation pathways of the molecule and for demonstrating the specificity of the analytical method.[11][12][13] This approach aligns with the principles of Quality by Design (QbD) by building a comprehensive understanding of the analytical procedure.[5]

Chromatographic Principle and Justification

The method employs a C18 stationary phase, which is a nonpolar, octadecyl-functionalized silica gel. The separation is achieved by partitioning the analyte and its impurities between this hydrophobic stationary phase and a more polar mobile phase.

Causality behind Experimental Choices:

-

Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules, including those with aromatic functionalities.[14][15] Its hydrophobic nature provides strong retention for the phenyl ring of the analyte.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed.

-

Buffer (Ammonium Acetate): The presence of a primary amine group in the analyte necessitates pH control to ensure consistent ionization and prevent poor peak shape (tailing). An ammonium acetate buffer at a pH of approximately 6.0 is chosen to keep the amine group in a consistent protonation state without being harsh on the silica-based column.

-

Organic Modifier (Acetonitrile): Acetonitrile is selected for its low UV cutoff, low viscosity, and excellent solvent strength in reversed-phase chromatography, enabling efficient elution of the analyte.[16]

-

Gradient Elution: A gradient program, which systematically increases the concentration of acetonitrile, is crucial for a purity method.[15] It ensures that impurities with a wide range of polarities, from highly polar to highly nonpolar, are eluted from the column with good resolution and within a practical analysis time.

-

-

Detection: The aromatic ring in the analyte provides strong chromophores, making UV detection a sensitive and appropriate choice. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a good response for the main component and many potential impurities.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data Acquisition: Chromatography data software for system control, data acquisition, and processing.

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chemicals:

-

Methyl 2-(2-amino-4-methylphenyl)acetate reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Ammonium Acetate (ACS grade or higher).

-

Acetic Acid (ACS grade or higher).

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Prepare a 10 mM Ammonium Acetate solution. Dissolve the appropriate amount of ammonium acetate in HPLC-grade water, adjust the pH to 6.0 ± 0.05 with acetic acid, and filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the Methyl 2-(2-amino-4-methylphenyl)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (approx. 100 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[17]

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 30 minutes |

Method Validation and Self-Validating System

For a method to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose, as outlined by ICH guidelines Q2(R2).[1][2]

System Suitability Test (SST)

Before commencing any analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution. The acceptance criteria ensure the system is performing adequately.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures good peak symmetry. |

| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |

| %RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and elution. |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[10] This is demonstrated through forced degradation studies.[8][18] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated and can be separated by the method.[11]

-

Acid Hydrolysis: Sample solution is treated with 0.1 M HCl at 60°C for 4 hours.

-

Base Hydrolysis: Sample solution is treated with 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Sample solution is treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid sample is kept in an oven at 105°C for 48 hours, then dissolved for analysis.

-

Photolytic Degradation: The solid sample is exposed to UV light (as per ICH Q1B guidelines) for a specified duration.

The results from these stressed samples are then analyzed by HPLC with a PDA detector to assess peak purity and ensure that no co-eluting peaks are present.

Linearity

The linearity of the method is established by analyzing a series of solutions across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the working concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[19]

Accuracy and Precision

-

Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3]

-

Precision:

-

Repeatability (Intra-assay): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst.[3]

-

Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[19]

Results and Discussion

When analyzed using the conditions described, Methyl 2-(2-amino-4-methylphenyl)acetate should elute as a sharp, well-defined peak. A representative chromatogram would show the main peak well-resolved from any impurities present in the sample.

The forced degradation studies are expected to show varying degrees of degradation under different stress conditions. For instance, hydrolysis of the ester group is likely under both acidic and basic conditions, while the amine group may be susceptible to oxidation. The key finding from these studies must be that all significant degradation products are chromatographically resolved from the parent peak, confirming the stability-indicating nature of the method. Peak purity analysis using a PDA detector should confirm that the main peak is spectrally pure in all stressed and unstressed samples.